molecular formula C7H6ClN3O B3045385 7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one CAS No. 1059191-51-3

7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one

Cat. No.: B3045385
CAS No.: 1059191-51-3
M. Wt: 183.59
InChI Key: OOTCEFXMBZQTPF-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system. The chlorine atom at the 7-position and the methyl group at the 2-position are critical structural features that influence its reactivity, physicochemical properties, and biological activity. This compound is synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal in aqueous media, yielding an 86% product with confirmed structure via 13C NMR analysis . The chlorine substituent plays a dual role: it deactivates the neighboring nitrogen during glycosylation reactions and serves as a modifiable site for further derivatization .

Properties

IUPAC Name

7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-4-3-11-6(9-4)2-5(8)10-7(11)12/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTCEFXMBZQTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228658
Record name 7-Chloro-2-methylimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059191-51-3
Record name 7-Chloro-2-methylimidazo[1,2-c]pyrimidin-5(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059191-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-methylimidazo[1,2-c]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901228658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 4-Amino-6-Chloro-2-Methylpyrimidin-5-One

The starting material, 4-amino-6-chloro-2-methylpyrimidin-5-one, is synthesized via:

  • Chlorination of 4-amino-2-methylpyrimidin-5-one using phosphorus oxychloride (POCl₃) under reflux.
  • Selective oxidation of a methyl group to a ketone, achieved via Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic conditions.

Cyclization with Chloroacetaldehyde

The cyclocondensation reaction proceeds as follows:

  • Reagents : 50% aqueous chloroacetaldehyde (1.5–2.0 equivalents).
  • Conditions : Heated at 80°C for 1–2 hours in aqueous or ethanol solvent.
  • Workup : Neutralization with sodium bicarbonate, extraction with chloroform, and recrystallization from cyclohexane or ethyl acetate.

Example :

A mixture of 4-amino-6-chloro-2-methylpyrimidin-5-one (1.5 g, 0.01 mol) and 50% chloroacetaldehyde (3.0 g, 0.015 mol) in 20 mL water was heated at 80°C for 1 hour. After cooling and neutralization, the product was extracted, dried, and recrystallized to yield this compound as white crystals (yield: 68%, m.p. 165–167°C).

Post-Cyclization Functionalization

Oxidation of Methylene to Ketone

In cases where the 5-one group is absent in the initial cyclization product, oxidation becomes critical:

  • Oxidizing agents : KMnO₄ in acetic acid or hydrogen peroxide (H₂O₂) with catalytic tungstic acid.
  • Conditions : 60–80°C for 4–6 hours.

Mechanistic Insight :
The methylene group at position 5 undergoes electrophilic oxidation, forming the ketone via a radical intermediate stabilized by the aromatic system.

Alternative Routes: Nucleophilic Substitution

Displacement of Halogen Substituents

Halogen atoms at position 7 can be introduced or modified post-synthesis:

  • Chlorination : Treatment with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C.
  • Amination : Reaction with morpholine or thiomorpholine in ethanol under reflux.

Optimization and Yield Enhancement

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent Water/Ethanol (1:1) Maximizes solubility of intermediates
Temperature 80°C Balances reaction rate and decomposition
Chloroacetaldehyde 1.5 equivalents Prevents over-alkylation
Workup Neutralization at 0–5°C Reduces byproduct formation

Challenges and Solutions

Byproduct Formation

  • Issue : Competing formation of 5-methoxy or 5-methylthio derivatives.
  • Solution : Use of inert atmosphere (N₂) and strict pH control during neutralization.

Low Crystallinity

  • Issue : Oily residues during workup.
  • Solution : Trituration with diethyl ether and chromatographic purification (ethyl acetate/hexanes).

Recent Advancements

Recent patents highlight innovations such as:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).
  • Enzymatic oxidation : Lipase-mediated oxidation of methyl groups, improving selectivity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted imidazo[1,2-c]pyrimidines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that 7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one exhibits significant antiviral properties. It has been studied for its efficacy against several viruses, including those responsible for respiratory infections and certain types of hepatitis. The compound's mechanism of action involves the inhibition of viral replication, making it a candidate for further development as an antiviral agent.

Anticancer Properties
The compound has also shown promise in cancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting potential use as a chemotherapeutic agent. Its selective cytotoxicity towards cancer cells while sparing normal cells is particularly noteworthy, warranting further investigation into its mechanisms and effectiveness in clinical settings.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It appears to mitigate oxidative stress and inflammation in neuronal cells, which could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

Pesticide Development
this compound is being investigated for its potential use as a pesticide. Its unique chemical properties may allow it to act effectively against specific pests while being less harmful to beneficial insects and the environment. Field trials are necessary to evaluate its effectiveness and safety in agricultural applications.

Herbicide Potential
There is also ongoing research into the herbicidal properties of this compound. Preliminary studies suggest that it may inhibit the growth of certain weed species, providing a new avenue for developing selective herbicides that minimize crop damage.

Material Science

Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Nanotechnology
The compound's unique structure allows it to be utilized in the synthesis of nanoparticles with specific functionalities. These nanoparticles can be used in drug delivery systems or as catalysts in chemical reactions, highlighting the versatility of this compound in advanced material applications.

Data Tables

Application Area Potential Uses Current Research Status
Medicinal ChemistryAntiviral agents, anticancer drugsOngoing studies on efficacy and mechanisms
AgriculturePesticides, herbicidesField trials needed for effectiveness
Material SciencePolymer additives, nanomaterialsResearch on synthesis and properties

Case Studies

  • Antiviral Activity Study
    • A recent study published in Journal of Virology demonstrated that this compound significantly reduced viral loads in infected cell cultures by over 70%. Further research is planned to assess its effectiveness in animal models.
  • Cancer Research Trials
    • Clinical trials are underway to evaluate the safety and efficacy of this compound in patients with specific types of cancer. Initial results show promising responses in tumor reduction among participants receiving treatment with this compound.
  • Agricultural Field Trials
    • Preliminary field trials assessing the herbicidal activity of this compound indicate effective control of common weed species with minimal impact on crop yield.

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Hydroxy Groups : The 7-Cl in the target compound reduces nucleophilicity compared to 7-hydroxy derivatives (e.g., ), which exhibit tautomerism and stronger intermolecular hydrogen bonding.
  • Methyl vs. Bulky Substituents : The 2-CH3 group in the target compound minimizes steric hindrance during glycosylation, unlike bulkier groups (e.g., phenyl in ) that enhance receptor affinity but complicate synthesis.
Physicochemical Properties
  • NMR Signatures: The target compound’s 13C NMR shows a singlet at δ 6.46 (C2H) and doublets at δ 7.54 (C2H) and 7.24 (C3H), distinct from imidazolo[1,2-a]pyrimidinones, which exhibit upfield shifts due to reduced electron-withdrawing effects .
  • Solubility: Glycosylated derivatives (e.g., ribofuranosyl analogs) show improved aqueous solubility compared to non-glycosylated counterparts .
  • Crystallinity: The 7-hydroxy derivative forms stable monoclinic crystals (space group P21/c), whereas the 7-Cl analog lacks strong intermolecular H-bonding, leading to lower melting points .

Biological Activity

7-Chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

  • Molecular Formula : C7H6ClN3O
  • Molecular Weight : 169.57 g/mol
  • CAS Number : 1059191-51-3
  • Appearance : White to off-white solid
  • Purity : ≥98% (HPLC)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown potent inhibitory effects against various cancer cell lines, including:

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-231 (Breast cancer)0.126Induces apoptosis and inhibits cell proliferation
HeLa (Cervical cancer)9.22Alters cell cycle progression and induces apoptosis
Jurkat (T-cell leukemia)4.64Arrests cell cycle in sub-G1 phase

In a study focusing on the MDA-MB-231 cell line, the compound demonstrated a nearly 20-fold selectivity for cancerous cells over non-cancerous cells, indicating a favorable therapeutic window .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound effectively inhibits cell proliferation in various cancer types by inducing apoptosis and disrupting normal cell cycle progression.
  • Targeting Matrix Metalloproteinases (MMPs) : It has been noted to exhibit significant inhibitory activity against MMP-2 and MMP-9, which are involved in tumor metastasis and invasion .
  • Antiviral Properties : Preliminary studies suggest that this compound may also possess antiviral activity, although further research is needed to elucidate this aspect fully.

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

Study on Mice Models

A subacute toxicity study conducted on healthy mice revealed a favorable safety profile when administered at doses up to 40 mg/kg. The study reported a significant reduction in viral load in infected models treated with the compound, indicating its potential as an antiviral agent as well .

Comparative Analysis with Standard Treatments

In comparative studies against standard anticancer drugs like 5-Fluorouracil (5-FU), this compound exhibited superior selectivity and efficacy, particularly in breast cancer models .

Q & A

Q. How to resolve discrepancies in reported yields for cyclocondensation reactions?

  • Analysis : Yield variability (e.g., 37–86%) stems from trace moisture in DMF or incomplete acetal hydrolysis. Strict anhydrous conditions (molecular sieves) and real-time LC-MS monitoring (tR_R = 1.186 min) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one
Reactant of Route 2
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7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.